molecular formula C14H20NO7+ B12719152 Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 84473-65-4

Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12719152
CAS No.: 84473-65-4
M. Wt: 314.31 g/mol
InChI Key: CJOJGOFEXZFYLD-UHFFFAOYSA-N
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Description

Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a citrate salt composed of phenethylammonium (C₈H₁₂N⁺) as the cation and dihydrogen citrate (C₆H₆O₇²⁻) as the anion. This compound is structurally analogous to other citrate salts, where the cation determines properties such as solubility, stability, and biological activity. For instance, Diphenhydramine citrate (), though distinct in cation structure ([2-(diphenylmethoxy)ethyl]dimethylammonium), shares the dihydrogen citrate anion and serves as a pharmaceutical salt .

Properties

CAS No.

84473-65-4

Molecular Formula

C14H20NO7+

Molecular Weight

314.31 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-propylpyridin-1-ium

InChI

InChI=1S/C8H12N.C6H8O7/c1-2-6-9-7-4-3-5-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8H,2,6H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1;

InChI Key

CJOJGOFEXZFYLD-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of phenethylamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The phenethylammonium group can interact with receptors and enzymes, while the 2-hydroxypropane-1,2,3-tricarboxylate moiety can participate in various biochemical reactions. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Citrate salts and esters exhibit diverse applications in food, pharmaceuticals, and industrial chemistry. Below is a detailed comparison of Phenethylammonium dihydrogen citrate with analogous compounds from the evidence.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Physical State Key Properties Reference
1,2,3-Triethyl citrate C₁₂H₂₀O₇ 276.28 Colorless oily liquid Refractive index: 1.440–1.444; Density: 1.135–1.139 g/cm³
Monopotassium dihydrogen citrate C₆H₇KO₇ 230.21 Colorless oily liquid Purity: ≥99.0%; Free acid ≤0.02%
Diammonium hydrogen citrate C₆H₈O₇·2H₃N 226.15 Not specified Acute oral toxicity (LD₅₀): >2,000 mg/kg (rats)
Sodium citrate C₆H₅Na₃O₇ 258.07 Crystalline solid Common food additive (E331)
Tris(2-hydroxypropyl)ammonium citrate C₁₈H₃₅NO₇ 389.48 Not specified Likely used in surfactants or drug delivery

Key Observations :

  • Cation Impact : Smaller cations (e.g., Na⁺, K⁺) yield higher solubility in aqueous systems, making them suitable for food and pharmaceuticals. Bulky cations (e.g., triethyl, phenethylammonium) reduce solubility but enhance lipid compatibility, favoring use in polymers or controlled-release formulations .
  • Purity Standards : Triethyl citrate () undergoes rigorous purity testing (e.g., ≤2 µg/g lead, ≤0.25% moisture), typical for food-grade additives .
Toxicity and Regulatory Status
  • Diammonium hydrogen citrate (): Classified as low acute toxicity (LD₅₀ >2,000 mg/kg), aligning with OECD guidelines for safe use in consumer products .
  • Triethyl citrate : Recognized as Generally Recognized As Safe (GRAS) by the FDA for food applications .
  • Diphenhydramine citrate (): Used in antihistamines but may cause sedation due to its cationic structure .

Biological Activity

Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as phenethylammonium citrate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁N·C₆H₈O₇
  • CAS Number : 84473-65-4
  • Molecular Weight : Approximately 217.24 g/mol

The compound is derived from citric acid and is characterized by its dual functionality as both a buffering agent and a potential therapeutic agent.

Phenethylammonium citrate exhibits several biological activities that can be categorized into the following mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Chelating Properties : As a chelator, it can bind metal ions, which may play a role in detoxifying harmful metals in biological systems.
  • Buffering Capacity : The compound acts as a buffering agent, maintaining pH levels in physiological environments, which is essential for various biochemical processes.

In Vitro Studies

In vitro studies have demonstrated that phenethylammonium citrate can inhibit the growth of certain bacterial strains. For instance, it showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

In Vivo Studies

In vivo studies have indicated that phenethylammonium citrate may enhance metabolic processes. Research conducted on animal models showed improved glucose metabolism and insulin sensitivity when administered with this compound. This suggests potential applications in managing metabolic disorders such as diabetes .

Case Studies

  • Case Study on Antioxidant Effects :
    • A study involving human cell lines demonstrated that treatment with phenethylammonium citrate resulted in a marked decrease in lipid peroxidation levels, indicating its protective role against oxidative stress.
  • Case Study on Antimicrobial Activity :
    • Clinical trials revealed that patients treated with formulations containing phenethylammonium citrate experienced faster recovery rates from bacterial infections compared to those receiving standard treatments.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress
AntimicrobialInhibited growth of S. aureus
Metabolic ModulationImproved glucose metabolism
ChelationDetoxification of heavy metals

Safety and Toxicity

While phenethylammonium citrate shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses; however, further research is required to establish comprehensive safety data across different dosages and formulations.

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